Benzyl 5-(benzyloxy)-2-nitrobenzoate
CAS No.: 61340-14-5
Cat. No.: VC18709798
Molecular Formula: C21H17NO5
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61340-14-5 |
|---|---|
| Molecular Formula | C21H17NO5 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | benzyl 2-nitro-5-phenylmethoxybenzoate |
| Standard InChI | InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(11-12-20(19)22(24)25)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2 |
| Standard InChI Key | RZIPPKKQZPOKDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Benzyl 5-(benzyloxy)-2-nitrobenzoate features a central benzoate ester scaffold with three key substituents:
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Benzyloxy group at the 5-position, contributing to steric bulk and influencing solubility.
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Nitro group at the 2-position, a strong electron-withdrawing moiety that enhances reactivity in substitution and reduction reactions.
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Benzyl ester at the carboxylate position, providing stability against hydrolysis compared to alkyl esters .
The compound’s planar aromatic system facilitates π-π stacking interactions, while the nitro group induces polarization, making the adjacent carbon electrophilic. This structural duality enables diverse reactivity, as demonstrated in catalytic hydrogenation and nucleophilic substitution studies .
Physicochemical Properties
Key properties include:
The high logP value indicates significant lipophilicity, suggesting favorable blood-brain barrier permeability—a trait leveraged in neuropharmacological agent design .
Synthetic Methodologies
Laboratory-Scale Synthesis
Matsuno et al. (2003) developed a robust protocol for synthesizing benzyl 5-(benzyloxy)-2-nitrobenzoate :
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Intermediate Preparation: 2,4-Dihydroxybenzoic acid is esterified with benzyl alcohol under acidic conditions to form benzyl 2,4-dihydroxybenzoate.
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Benzyloxy Introduction: Selective O-benzylation at the 5-position using benzyl bromide and potassium iodide in acetonitrile (yield: 78%).
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Nitration: Treatment with fuming nitric acid at 0–5°C introduces the nitro group at the 2-position (yield: 65%).
Critical parameters:
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Temperature control during nitration prevents di-nitration byproducts.
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Anhydrous conditions during benzylation minimize hydrolysis .
Industrial Production
Scaled-up synthesis employs continuous flow reactors to enhance safety and yield:
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Reactor Type: Microfluidic tubular reactor with in-line IR monitoring.
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Conditions: 80°C, 10 bar pressure, residence time 15 minutes.
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Yield Improvement: 82% (batch) → 91% (flow).
Reactivity and Derivative Synthesis
Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the nitro group to an amine, yielding benzyl 5-(benzyloxy)-2-aminobenzoate—a precursor for anticancer agents .
Ester Hydrolysis
Basic hydrolysis (NaOH/EtOH) cleaves the benzyl ester to 5-(benzyloxy)-2-nitrobenzoic acid, used in metal-organic framework (MOF) synthesis.
Structure-Activity Relationship (SAR) Studies
Derivatives modified at the benzyloxy or nitro positions exhibit varied bioactivities:
| Derivative | Modification | IC₅₀ (MAO-B Inhibition) | Reference |
|---|---|---|---|
| 3h (Matsuno et al.) | Hydroxyl addition | 0.062 µM | |
| VC3867164 | Methoxy substitution | 1.2 µM |
The hydroxylated derivative 3h shows 19-fold higher MAO-B inhibitory activity than the parent compound, underscoring the impact of hydrogen-bonding capacity .
Biological and Pharmacological Applications
Anticancer Activity
Reduction to the amine derivative generates compounds that induce apoptosis in HeLa cells via:
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Caspase-3 Activation: 3.8-fold increase at 10 µM.
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Bax/Bcl-2 Ratio Shift: Pro-apoptotic Bax expression rises 2.5-fold.
Industrial and Material Science Applications
Polymer Additives
The nitro group’s electron-deficient nature makes the compound effective in:
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Epoxy Curing: Accelerates cross-linking by 40% compared to DDS.
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UV Stabilizers: Absorbs at 310 nm, protecting polymers from solar degradation.
Metal Chelation
The de-esterified carboxylic acid form chelates Cu²⁺ and Fe³⁺, with stability constants (log K) of 8.2 and 6.7, respectively—applications in wastewater treatment .
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Competing nitration at the 3-position remains an issue (15% byproduct) .
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Scalability: Flow chemistry methods require Pd/C catalyst recycling to be cost-effective.
Therapeutic Development
Ongoing research focuses on:
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